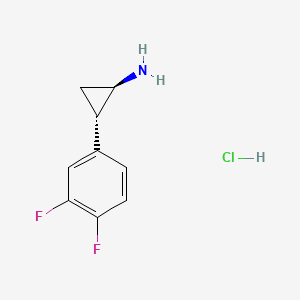

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

説明

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride is a critical chiral intermediate in synthesizing ticagrelor, a P2Y12 receptor antagonist used as an antiplatelet drug . Its molecular formula is C₉H₁₀ClF₂N, with a molecular weight of 205.63 g/mol . The compound features a cyclopropane ring fused to a 3,4-difluorophenyl group and an amine group, with stereochemistry crucial for its biological activity .

特性

IUPAC Name |

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYLOCHFFLYHPS-RDNZEXAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156491-10-9, 1402222-66-5 | |

| Record name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9Y2C88ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Asymmetric Reduction and Cyclopropanation (CBS Reduction)

A prominent method involves the use of Corey-Bakshi-Shibata (CBS) asymmetric reduction to obtain a chiral intermediate, which is then cyclopropanated.

- Starting from a ketone precursor (compound VI), CBS asymmetric reduction is catalyzed by a chiral oxazaborolidine catalyst (compound VII).

- The reducing agents used are borane complexes such as borane-tetrahydrofuran or borane-N,N-diethylaniline.

- This step yields a chiral alcohol intermediate (compound V) with high enantiomeric purity.

Following this, the compound undergoes cyclopropanation to form the cyclopropane ring (compound IV).

| Step | Reaction Type | Starting Material | Catalyst/Agent | Product | Notes |

|---|---|---|---|---|---|

| 1 | CBS Asymmetric Reduction | Compound VI | CBS catalyst (compound VII), Borane-THF or Borane-N,N-diethylaniline | Compound V | High enantioselectivity |

| 2 | Cyclopropanation | Compound V | Cyclopropanation reagents | Compound IV | Formation of cyclopropane ring |

Amide Formation and Hofmann Degradation

- The cyclopropane intermediate (compound IV) is converted into an amide.

- Hofmann degradation is then applied to transform the amide into the primary amine (compound II), the target cyclopropanamine.

- This method avoids harsh conditions and explosive reagents, improving safety and environmental profile.

Salt Formation

- The free base amine (compound II) is reacted with D-mandelic acid or hydrochloric acid to form the corresponding salt.

- For the hydrochloride salt specifically, the amine is dissolved in methanol, treated with aqueous HCl (typically 37%), stirred at room temperature (25 °C) for 2 hours.

- The product precipitates upon addition of water and is isolated by filtration and drying.

| Step | Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 3 | Amide formation | Amide coupling reagents | Amide intermediate | Intermediate for Hofmann degradation |

| 4 | Hofmann degradation | Sodium hypochlorite or related reagents | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (II) | Key intermediate |

| 5 | Salt formation | HCl in methanol, 25 °C, 2 h | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 76% isolated yield reported |

Detailed Research Findings and Data

Yield and Purity

- The hydrochloride salt preparation from the free amine in methanol with HCl yields about 76% isolated product.

- Differential scanning calorimetry (DSC) shows an onset melting point of 200 °C, indicating good thermal stability.

- Nuclear magnetic resonance (NMR) data confirm the structure and purity:

- ^1H NMR (DMSO-d6): Multiplets corresponding to cyclopropane protons and aromatic protons.

- ^19F NMR (DMSO-d6): Two distinct fluorine signals at approximately -138.9 and -142.1 ppm, consistent with 3,4-difluoro substitution.

Industrial Considerations

- The CBS asymmetric reduction and subsequent steps are favored for industrial scale due to:

- High enantioselectivity.

- Avoidance of explosive reagents like sodium hydride.

- Environmental compatibility with borane-THF and borane-N,N-diethylaniline reducing agents.

- Continuous flow reactors are sometimes employed to enhance reaction control and scalability.

- Advanced purification such as high-performance liquid chromatography (HPLC) ensures pharmaceutical-grade purity.

Comparative Summary of Preparation Routes

化学反応の分析

Types of Reactions

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclopropanamine derivatives.

科学的研究の応用

Impurity Profiling in Drug Development

One of the primary applications of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is in the impurity profiling of Ticagrelor, a medication used to prevent blood clots. This compound serves as a reference standard for identifying and quantifying impurities during the production process, ensuring compliance with FDA regulations and pharmacopoeial guidelines .

Toxicity Studies

The compound is also utilized in toxicity studies related to drug formulations. By assessing its effects and potential hazards, researchers can better understand the safety profiles of new drugs that incorporate this compound as an active ingredient or impurity .

Synthetic Intermediate

This compound can act as a synthetic intermediate in the development of novel pharmaceuticals. Its cyclopropane structure is critical for synthesizing compounds with specific biological activities, making it a versatile building block in medicinal chemistry .

Structure-Activity Relationship (SAR) Studies

Research involving SAR studies often employs this compound to explore the relationship between chemical structure and biological activity. By modifying its structure, scientists can evaluate how changes affect pharmacological properties, aiding in the design of more effective drugs .

作用機序

The mechanism of action of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

類似化合物との比較

Key Differences :

- Bioactivity : The 3,4-difluoro substitution is critical for ticagrelor’s P2Y12 inhibition, while 4-chloro/fluoro analogs are explored for other therapeutic targets (e.g., antidepressants) .

- Synthesis Complexity : The 3,4-difluoro derivative requires enantioselective methods (e.g., chiral auxiliaries or catalysts), whereas simpler halogenated analogs may use standard cyclopropanation .

Salt Forms and Derivatives

生物活性

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, with CAS number 1402222-66-5, is a chemical compound that has garnered attention due to its potential biological activities, particularly as an intermediate in the synthesis of ticagrelor, an antiplatelet medication. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula: C₉H₁₀ClF₂N

- Molecular Weight: 205.63 g/mol

- Structure: The compound features a cyclopropane ring substituted with a difluorophenyl group.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in the synthesis of ticagrelor. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet aggregation and thereby reducing thrombotic events in patients with acute coronary syndrome.

Ticagrelor exerts its effects by:

- Reversibly binding to the P2Y12 receptor , preventing ADP from activating platelets.

- Inhibition of platelet aggregation , which is crucial for preventing blood clots.

Synthesis and Preparation Methods

Recent advancements have highlighted biocatalytic methods for synthesizing this compound. For instance:

- Asymmetric Reduction: The compound can be synthesized through asymmetric reduction using carbonyl reductase in the presence of coenzymes. This method has shown high enantiomeric excess (ee) values, indicating effective stereoselectivity in the production process .

Case Study 1: Ticagrelor and Its Impurities

Research indicates that this compound is classified as an impurity in ticagrelor formulations. Regulatory bodies such as the FDA have established limits for this impurity during the production of ticagrelor to ensure safety and efficacy .

Case Study 2: Pharmacological Studies

In pharmacological studies, ticagrelor has demonstrated significant efficacy in reducing cardiovascular events. The role of this compound as a precursor highlights its importance in drug formulation and therapeutic applications .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Weight | 205.63 g/mol |

| Molecular Formula | C₉H₁₀ClF₂N |

| Role | Intermediate for ticagrelor |

| Mechanism of Action | P2Y12 receptor antagonist |

| Synthesis Method | Asymmetric reduction |

| Regulatory Status | Impurity profile in ticagrelor |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- The compound is synthesized via asymmetric cyclopropanation, starting with Friedel-Crafts acylation of 3,4-difluorobenzene, followed by enantiospecific carbonyl reduction and cyclopropane formation. Key steps include the use of chiral auxiliaries or catalysts to ensure the (1R,2S) configuration . Reaction parameters (e.g., temperature, solvent polarity) must be tightly controlled to minimize racemization. Post-synthesis, the free base is converted to the hydrochloride salt for stability .

Q. How is this compound characterized to confirm structural and stereochemical purity?

- Techniques include:

- Chiral HPLC : To resolve enantiomeric impurities (e.g., (1S,2R)-isomer) using polysaccharide-based columns .

- Melting Point Analysis : The hydrochloride salt melts at 196–199°C, with deviations indicating impurities or polymorphic forms .

- NMR Spectroscopy : and NMR verify the cyclopropane ring geometry and fluorine substitution patterns .

Q. What are the recommended storage conditions to ensure stability?

- Store under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. The hydrochloride salt is hygroscopic; desiccants should be used in packaging .

Q. What is the compound’s role in synthesizing Ticagrelor?

- It serves as a critical intermediate in Ticagrelor production. The cyclopropanamine moiety undergoes regioselective coupling with triazolo-pyrimidine precursors to form the active pharmaceutical ingredient. Impurities in this step (e.g., urea derivatives) must be monitored via reference standards .

Advanced Research Questions

Q. How can researchers isolate and characterize urea-based impurities formed during synthesis?

- The urea impurity (l-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl-3-urea) is isolated via preparative HPLC and characterized by LC-MS/MS and X-ray crystallography. This impurity arises from incomplete Hofmann degradation during amine formation. Its presence above 0.1% requires process optimization .

Q. What strategies resolve contradictions in stereochemical purity data between chiral HPLC and optical rotation measurements?

- Discrepancies may arise from matrix effects in HPLC or solvent-dependent optical activity. Cross-validate using:

- Circular Dichroism (CD) : To confirm absolute configuration.

- Crystallographic Analysis : Single-crystal X-ray diffraction provides definitive stereochemical proof .

Q. How do salt forms (e.g., hydrochloride vs. D-mandelate) impact reactivity in downstream reactions?

- The hydrochloride salt offers superior solubility in polar aprotic solvents (e.g., DMF), enhancing coupling efficiency with nitroso-pyrimidine intermediates. In contrast, the D-mandelate salt may introduce chiral counterions that complicate purification .

Q. What methodologies address batch-to-batch variability in enantiomeric excess (EE) during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。